4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
Overview
Description
4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione is a useful research compound. Its molecular formula is C11H9F3O3 and its molecular weight is 246.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity : The synthesis of compounds derived from 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione showed interesting antimicrobial activities (Chaudhari, 2012).
Regioselective Carbon–Carbon Bond Cleavage : Studies on derivatives of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-diones demonstrated regioselective carbon–carbon bond cleavage, forming hydrazono-1-(thiophen-2-yl)ethanones upon heating (Solhnejad et al., 2013).
Dye-Sensitized Solar Cells Applications : Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers with 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione derivatives were synthesized, showing potential for applications in dye-sensitized solar cells (Islam et al., 2006).
Crystal Structure of Cobalt(II) Complexes : The synthesis and crystal structure analysis of a Co(II) complex with 4,4,4-trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione and pyridine revealed insights into its coordination geometry (Wang et al., 2010).
Photoluminescent Properties in Europium(III) Complexes : The compound was used in the synthesis of europium(III) complexes, exhibiting significant photoluminescent behavior, with potential applications in luminescent materials (Wang et al., 2015).
Synthesis of Pyridine Derivatives : It was utilized in the synthesis of pyridine derivatives under solvent-free conditions, indicating its versatility in organic synthesis (Rateb, 2011).
Nickel(II) and Copper(II) Complex Synthesis : The compound was used in synthesizing nickel(II) and copper(II) complexes, showing diverse coordination geometries and potential for various applications (Woods et al., 2009).
Antitumor Activity and Molecular Docking Study : Substituted 2-benzylidenebutane-1,3-dione derivatives, including those with 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, were evaluated for antitumor activity, with one compound showing potential broad-spectrum antitumor activity (Al-Suwaidan et al., 2015).
Heterocycle Synthesis : The compound was used in the synthesis of 2-hydroxy-4-aryl-3-(thien-2-oyl)-2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives, contributing to the field of heterocyclic chemistry (Song et al., 2008).
Microwave-assisted Synthesis of Fused Heterocycles : Utilized in the microwave-assisted synthesis of fused heterocycles, indicating its use in efficient and rapid synthetic methodologies (Shaaban, 2008).
Reactions of 2-Hydroxy-4-Oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic Acid Methyl Ester : Demonstrates its utility in the synthesis and reaction studies of various organic compounds (Pimenova et al., 2003).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound has a strong lateral electronegativity, which could influence its interactions with its targets .
Pharmacokinetics
The compound is sparingly soluble in water (0.24 g/L at 25°C), which could impact its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione . For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . It’s also important to avoid contact with strong oxidizing agents .
Properties
IUPAC Name |
4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEIYSHJFCLFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164902 | |
Record name | 2,4-Butanedione, 1,1,1-trifluoro-4-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15191-68-1 | |
Record name | 2,4-Butanedione, 1,1,1-trifluoro-4-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015191681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Butanedione, 1,1,1-trifluoro-4-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15191-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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